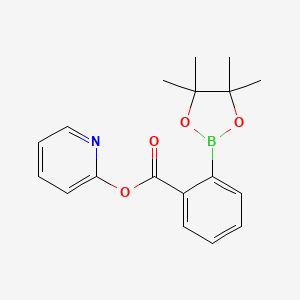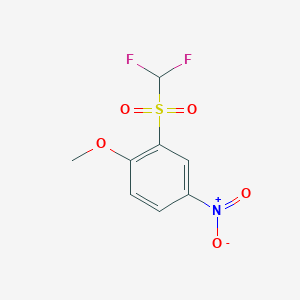
2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene is an organic compound characterized by the presence of a difluoromethylsulfonyl group, a methoxy group, and a nitro group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method involves the introduction of the difluoromethylsulfonyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Further oxidation of the nitro group can lead to the formation of nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group results in the formation of an amine derivative.
Substitution: Substitution of the methoxy group can yield various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of difluoromethylated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism by which 2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethylsulfonyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions.
相似化合物的比较
Similar Compounds
Difluoromethyl 2-pyridyl sulfone: This compound also contains a difluoromethylsulfonyl group and is used in similar applications, such as organic synthesis and pharmaceutical research.
Difluoromethyl phenyl sulfone: Another related compound with similar chemical properties and applications in organic synthesis.
Uniqueness
2-(Difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the methoxy and nitro groups, in addition to the difluoromethylsulfonyl group, allows for a wide range of chemical modifications and applications in various fields.
属性
分子式 |
C8H7F2NO5S |
|---|---|
分子量 |
267.21 g/mol |
IUPAC 名称 |
2-(difluoromethylsulfonyl)-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO5S/c1-16-6-3-2-5(11(12)13)4-7(6)17(14,15)8(9)10/h2-4,8H,1H3 |
InChI 键 |
KFROWYDPONLENZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


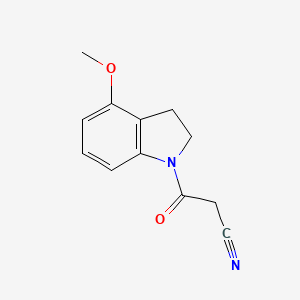
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B13428646.png)
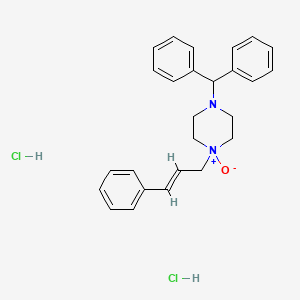
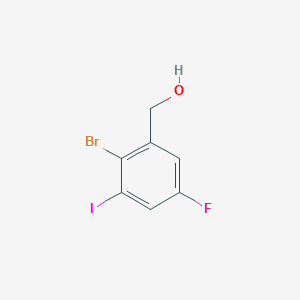
![(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B13428662.png)

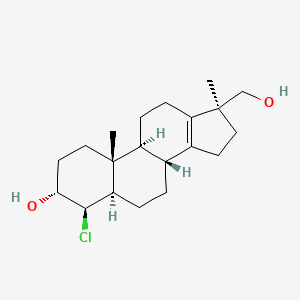



![(2S,2'S)-3,3'-(((6,6'-Dihydroxy-5,5'-diiodo-[1,1'-biphenyl]-3,3'-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid)](/img/structure/B13428699.png)
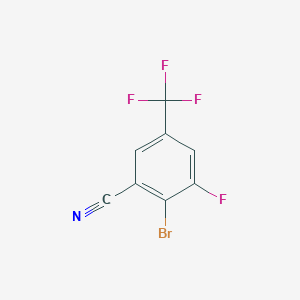
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13428713.png)
